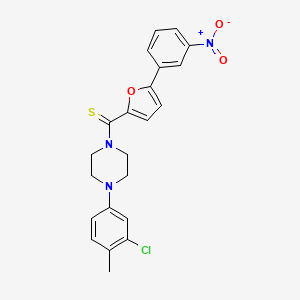

6-羟基-N-((4-甲基-2-(噻吩-2-基)噻唑-5-基)甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a key component in many biologically active compounds and plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different types of compounds .Chemical Reactions Analysis

The chemical reactions involving thiophene and thiazole derivatives can vary widely depending on the specific compound and conditions. For example, thiophene can undergo reactions such as halogenation, metalation, and oxidation .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of the specific compound “6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide” would depend on its exact structure.科学研究应用

抗菌和抗真菌特性

与 6-羟基-N-((4-甲基-2-(噻吩-2-基)噻唑-5-基)甲基)烟酰胺结构相关的化合物已被研究其抗菌特性。例如,烟酸衍生物,如 2-[(6-甲基-1,3-苯并噻唑-2-基)氨基]-N-[2-(取代苯基/呋喃-2-基)-4-氧代-1,3-噻唑烷-3-基]烟酰胺,已显示出对革兰氏阳性菌和革兰氏阴性菌以及真菌物种的体外抗菌活性,可与标准药物相媲美 (Patel & Shaikh, 2010)。

抗原生动物活性

类似的化合物已显示出显着的抗原生动物活性。一项关于源自烟酰胺类似物的二胺化合物研究揭示了对布鲁氏锥虫罗得西亚和恶性疟原虫的有效体外活性,一些化合物在低剂量口服时在锥虫病的小鼠体内模型中显示出治愈效果 (Ismail 等,2003)。

抗肿瘤活性

另一个感兴趣的领域是 6-取代烟酰胺的抗肿瘤活性。早期的研究强调了对某些白血病的适度活性,为进一步探索癌症治疗方案奠定了基础 (Ross, 1967)。

抗真菌剂

对与目标化合物具有核心结构相似性的 2-氨基烟酰胺衍生物的进一步研究发现对白色念珠菌具有有效的抗真菌活性,包括对氟康唑耐药的菌株。这突出了这些化合物在解决对当前治疗耐药的真菌感染方面的潜力 (Ni 等,2017)。

TRPV1 拮抗剂

6-苯基烟酰胺衍生物等化合物已被确定为有效的 TRPV1 拮抗剂,在治疗炎性疼痛方面有应用。优化这些化合物已导致候选药物的开发,这些候选药物具有有希望的临床前开发前景 (Westaway 等,2008)。

缓蚀剂

对烟酰胺衍生物的研究也扩展到它们在缓蚀中的应用,特别是在酸性环境中的低碳钢上。这证明了这些化合物除了生物医学应用之外的用途广泛 (Chakravarthy 等,2014)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways These include pathways involved in inflammation, pain perception, microbial infection, and cancer

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

未来方向

The future research directions would likely involve further exploration of the biological activities of the compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by thiophene and thiazole derivatives, there could be many potential applications in medicinal chemistry .

属性

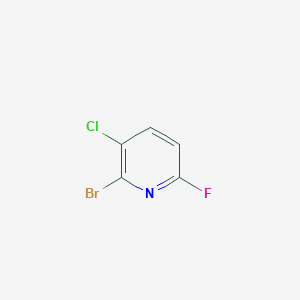

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9-12(22-15(18-9)11-3-2-6-21-11)8-17-14(20)10-4-5-13(19)16-7-10/h2-7H,8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQIZPCYSZNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)

![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)

![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)

![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)

![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)